

Cross-Referencing Analytical Data with Known Pyridine Compounds: A Comparative Guide

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Compound of Interest

Compound Name: 5-(4-Fluorophenyl)pyridine-3-carbaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical data for known pyridine compounds, cross-referenced with their biological activities, particularly as kinase inhibitors. The information is intended to aid researchers in identifying and characterizing pyridine derivatives and in understanding their structure-activity relationships (SAR) for drug discovery and development.

Data Presentation: Comparative Analytical Data of Pyridine Derivatives

The following tables summarize key analytical data for a selection of pyridine compounds. This data is essential for the identification and characterization of these molecules in various experimental settings.

Table 1: Comparative ^1H NMR Chemical Shifts (δ , ppm) of Substituted Pyridines

Compound	H-2	H-3	H-4	H-5	H-6	Solvent
Pyridine	8.60	7.24	7.64	7.24	8.60	CDCl ₃
2-Methylpyridine	-	7.08	7.55	7.08	8.48	CDCl ₃
3-Methylpyridine	8.42	-	7.48	7.15	8.42	CDCl ₃
4-Methylpyridine	8.45	7.08	-	7.08	8.45	CDCl ₃
2-Chloropyridine	-	7.28	7.72	7.21	8.45	CDCl ₃
3-Chloropyridine	8.52	-	7.68	7.25	8.52	CDCl ₃

Note: Chemical shifts are illustrative and can vary based on experimental conditions.

Table 2: Comparative HPLC Retention Times of Pyridine Derivatives

Compound	Retention Time (min)	Column	Mobile Phase	Flow Rate (mL/min)
Pyridine	2.5	C18	Acetonitrile/Water (50:50)	1.0
2-Aminopyridine	3.2	C18	Acetonitrile/Water (50:50)	1.0
3-Aminopyridine	4.1	C18	Acetonitrile/Water (50:50)	1.0
4-Aminopyridine	5.5	C18	Acetonitrile/Water (50:50)	1.0
2-Hydroxypyridine	2.1	C18	Acetonitrile/Water (30:70)	1.0
3-Hydroxypyridine	2.9	C18	Acetonitrile/Water (30:70)	1.0

Note: Retention times are highly dependent on the specific HPLC system and conditions.

Table 3: Common Mass Spectrometry Fragmentation Patterns of Pyridine

m/z	Fragment	Interpretation
79	$[\text{C}_5\text{H}_5\text{N}]^{+\bullet}$	Molecular Ion
52	$[\text{C}_4\text{H}_4]^{+\bullet}$	Loss of HCN
51	$[\text{C}_4\text{H}_3]^{+}$	Loss of H from $[\text{C}_4\text{H}_4]^{+\bullet}$
50	$[\text{C}_4\text{H}_2]^{+}$	Loss of H ₂ from $[\text{C}_4\text{H}_4]^{+\bullet}$

Note: Fragmentation patterns can be influenced by the ionization method and energy.

Biological Activity: Pyridine Derivatives as Kinase Inhibitors

Pyridine scaffolds are prevalent in a multitude of FDA-approved drugs and are particularly significant in the development of kinase inhibitors for cancer therapy.[\[1\]](#) The nitrogen atom in the pyridine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition.[\[2\]](#)

Table 4: Comparative Inhibitory Activity (IC₅₀) of Pyridine-Based Kinase Inhibitors

Compound	Target Kinase	IC ₅₀ (nM)	Cell Line
Sorafenib	VEGFR-2	90	-
Gefitinib	EGFR	2-37	-
Imatinib	Abl	250-1000	-
Compound 10	VEGFR-2	120	HepG2
Compound 8	VEGFR-2	130	HepG2
Compound 9	VEGFR-2	130	HepG2
Pyridone 1	CDK2/cyclin A2	570	-
Nicotinonitrile 4	CDK2/cyclin A2	240	-
Pyrazolopyridine 8	CDK2/cyclin A2	650	-

Note: IC₅₀ values are compiled from various sources and are for comparative purposes.[\[3\]](#)[\[4\]](#)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines of standard protocols for the analytical techniques and biological assays cited in this guide.

Protocol 1: High-Performance Liquid Chromatography (HPLC) Analysis of Pyridine Derivatives

Objective: To separate and quantify pyridine derivatives in a sample mixture.

Materials:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Sample dissolved in a suitable solvent (e.g., mobile phase)
- Reference standards of pyridine derivatives

Procedure:

- Prepare the mobile phases and degas them.
- Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30 minutes at a flow rate of 1.0 mL/min.
- Prepare a calibration curve using serial dilutions of the reference standards.
- Inject a known volume of the sample (e.g., 10 μ L) into the HPLC system.
- Run a gradient elution program, for example:
 - 0-5 min: 5% B
 - 5-25 min: 5% to 95% B
 - 25-30 min: 95% B
 - 30-35 min: 95% to 5% B
 - 35-40 min: 5% B
- Monitor the elution of compounds using the UV detector at a suitable wavelength (e.g., 254 nm).

- Identify and quantify the pyridine derivatives by comparing their retention times and peak areas to the calibration standards.

Protocol 2: Mass Spectrometry (MS) Analysis of Pyridine Compounds

Objective: To determine the molecular weight and fragmentation pattern of a pyridine compound.

Materials:

- Mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source.
- Sample dissolved in a volatile solvent (e.g., methanol or acetonitrile).
- Syringe pump for direct infusion (for ESI).

Procedure (ESI-MS):

- Prepare a dilute solution of the sample (e.g., 1-10 $\mu\text{g/mL}$) in a suitable solvent.
- Tune and calibrate the mass spectrometer using a known standard.
- Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 $\mu\text{L/min}$).
- Acquire the mass spectrum in positive or negative ion mode over a relevant m/z range.
- To obtain fragmentation data (MS/MS), select the molecular ion of interest and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
- Analyze the resulting fragment ions to elucidate the structure of the compound.

Protocol 3: In Vitro Kinase Assay (e.g., for EGFR)

Objective: To determine the inhibitory activity (IC_{50}) of a pyridine compound against a specific kinase.

Materials:

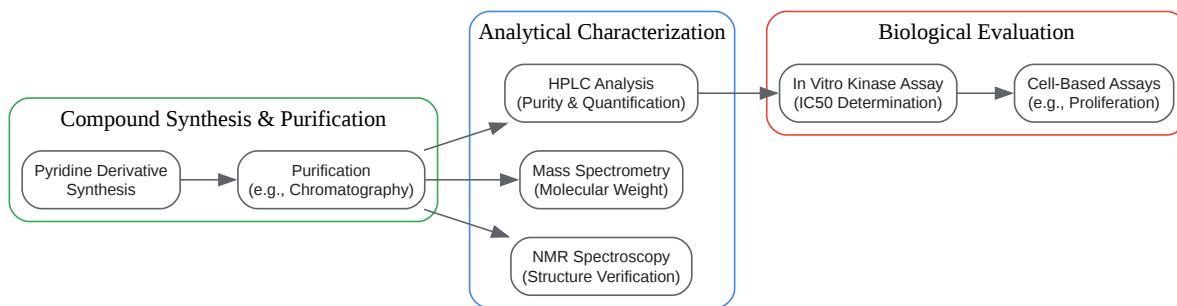
- Recombinant human kinase (e.g., EGFR)
- Kinase substrate (e.g., a synthetic peptide)
- ATP (Adenosine triphosphate)
- Test pyridine compound dissolved in DMSO
- Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)
- 384-well plates
- Plate reader capable of measuring luminescence

Procedure:

- Prepare serial dilutions of the test compound in the kinase reaction buffer.
- Add a fixed amount of the kinase to each well of a 384-well plate.
- Add the serially diluted test compound or DMSO (vehicle control) to the wells.
- Incubate the plate to allow for compound binding to the kinase.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
- Stop the reaction and add the detection reagent, which measures the amount of ADP produced (inversely proportional to kinase inhibition).
- Measure the signal (e.g., luminescence) using a plate reader.
- Calculate the percent inhibition for each compound concentration relative to the control and determine the IC₅₀ value by fitting the data to a dose-response curve.[2][5]

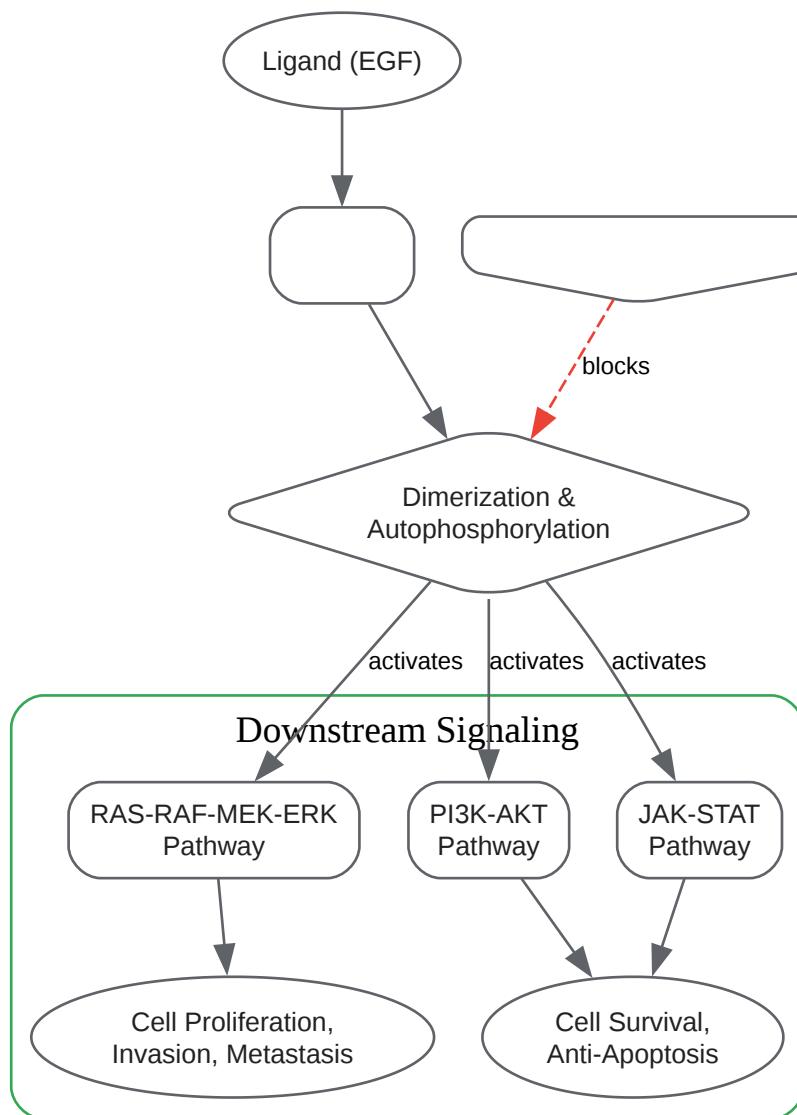
Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the analysis and biological activity of pyridine compounds.



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Experimental workflow for pyridine-based drug discovery.



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Simplified EGFR signaling pathway and the point of inhibition.

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